molecular formula C10H10N2O3S B12876427 3-Methyl-N-phenylisoxazole-4-sulfonamide

3-Methyl-N-phenylisoxazole-4-sulfonamide

Cat. No.: B12876427
M. Wt: 238.27 g/mol
InChI Key: FMDYUVRHMRSASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-phenylisoxazole-4-sulfonamide (CAS 873962-80-2) is a chemical compound with the molecular formula C 10 H 10 N 2 O 3 S and a molecular weight of 238.26 g/mol . It features an isoxazole ring, a five-membered heterocycle known for its versatility in medicinal chemistry and drug development . As a sulfonamide derivative, this compound is of significant research interest due to the broad biological activity of its class. Sulfonamides are well-established as inhibitors of enzymes like carbonic anhydrase (CA) and dihydropteroate synthase . Specifically, structural analogues featuring an isoxazole ring linked to a sulfonamide group have been investigated as inhibitors of the protein-protein interaction between cardiac transcription factors GATA4 and NKX2-5, a target with potential in regulating cardiac hypertrophy . This makes such compounds valuable tools for probing cardiovascular biology and related diseases. This product is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3-methyl-N-phenyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C10H10N2O3S/c1-8-10(7-15-11-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

FMDYUVRHMRSASH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-phenylisoxazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-phenylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, particularly in the areas of antibacterial properties, antitumor effects, and its role in drug development.

Efficacy Against Pathogenic Bacteria

Research indicates that compounds like this compound demonstrate effectiveness against various Gram-positive bacteria, including strains resistant to traditional antibiotics. For instance, studies have shown that similar sulfonamide derivatives exhibit activity against Staphylococcus aureus and Streptococcus pneumoniae .

Pathogen Activity Reference
Staphylococcus aureusEffective
Streptococcus pneumoniaeEffective
Enterococcus faecalisEffective

Cytotoxic Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives, including this compound. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The incorporation of an isoxazole ring has been linked to enhanced biological activity against cancer cells .

Case Studies

  • Breast Cancer : A study demonstrated that phenyl-isoxazole derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential for development as anticancer agents.
  • Lung Cancer : Research indicated that isoxazole compounds could inhibit tumor growth in A549 lung cancer cell lines through modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The development of this compound has been guided by structure-activity relationship studies that analyze how modifications to its chemical structure affect its biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antibacterial efficacy .

Therapeutic Combinations

There is ongoing research into combining this compound with other therapeutic agents to improve efficacy and reduce resistance development. For instance, combining sulfonamides with existing antibiotics may provide synergistic effects against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-Methyl-N-phenylisoxazole-4-sulfonamide involves the inhibition of bacterial enzymes, particularly those involved in folate synthesis. This inhibition disrupts bacterial DNA synthesis, leading to cell death . The compound targets enzymes such as dihydropteroate synthase, which is crucial for bacterial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
  • Structure : Features a 5-methylisoxazole group attached to a sulfamoyl-phenyl backbone.
  • Key Differences : The methyl group on the isoxazole ring is at position 5 (vs. 3 in the target compound), and the phenyl group is para-substituted with a benzenesulfonamide.
  • Activity : Synthesized as part of antimicrobial research, demonstrating the importance of sulfamoyl-phenyl linkages in bioactivity .
Sulfamethoxazole-Related Derivatives ()
  • Example: 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (USP Related Compound F, ). Structure: Contains an amino group at the para position of the benzene ring, unlike the phenyl substitution in the target compound. Molecular Weight: 253.28 g/mol (vs. higher for the phenyl-substituted target compound). Role: Pharmacopeial standards highlight the impact of substituents on purity and stability .

Physicochemical Properties

Solubility and Reactivity
  • Chloroacetamide Derivatives (): Compounds like 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (similarity score 0.94) exhibit higher reactivity due to the chloroacetamide group, contrasting with the inert phenyl group in the target compound .
  • Thiadiazin-Containing Analogs (): Introduction of thiadiazin rings increases molecular complexity and may reduce solubility compared to the simpler isoxazole-phenyl framework .
Molecular Weight and Stability
  • Target Compound : Estimated molecular weight ~285–300 g/mol (based on C10H11N3O3S analogs in ).
  • USP Standards : Related Compound G (C10H11N3O3S, 253.28 g/mol) lacks the phenyl group, resulting in lower molecular weight and altered crystallinity .

Antimicrobial Efficacy

  • Sulfonamide Derivatives: and emphasize the role of sulfamoyl groups in antimicrobial activity.

Pharmacopeial Relevance

  • USP Standards (): The target compound’s structural relatives (e.g., Related Compound F) are used as reference materials, underscoring the need for precise substituent control to meet regulatory standards .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Source
3-Methyl-N-phenylisoxazole-4-sulfonamide C10H9N3O3S (estimated) Phenyl, 3-methylisoxazole Antimicrobial (theorized) N/A
4-Methyl-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C17H17N3O4S2 5-methylisoxazole, benzenesulfonamide Antimicrobial
USP Sulfamethoxazole Related Compound F C10H11N3O3S 3-methylisoxazole, 4-amino Pharmacopeial standard
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide C12H12ClN3O4S2 Chloroacetamide High reactivity

Biological Activity

3-Methyl-N-phenylisoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 128156-32-1
Molecular Formula C12H11N3O3S
Molecular Weight 253.29 g/mol
IUPAC Name This compound
InChI Key ZXRYDOWPIAWFIQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Key mechanisms include:

  • Inhibition of Apoptosis Regulators : The compound has been shown to inhibit Bcl-2 and Bcl-xL proteins, which are critical for regulating apoptosis. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for anticancer therapy .
  • Cell Cycle Regulation : Research indicates that this compound affects cell cycle progression, particularly in cancerous cells, promoting cell death through mechanisms that disrupt normal cell cycle checkpoints.

Antitumor Properties

Several studies have highlighted the antitumor potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduces cell viability by inducing apoptosis. For instance, in the H146 lung cancer cell line, it was observed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as cleaved PARP and caspase-3 .
  • In Vivo Efficacy : Animal model studies have shown that administration of this compound can inhibit tumor growth in xenograft models. Mice treated with the compound exhibited reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent .

Other Biological Activities

Beyond its anticancer effects, preliminary investigations suggest that this compound may possess:

  • Anti-inflammatory Properties : Some studies indicate that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, although specific data for this compound is limited .
  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, suggesting potential applications in treating bacterial infections; however, specific studies on this compound are still needed.

Case Studies

  • Case Study on Apoptosis Induction :
    • In a study involving SCID mice with H146 xenograft tumors, administration of this compound at a maximum tolerated dose (MTD) showed significant induction of apoptosis markers within tumor tissues after treatment .
  • Comparative Study on Similar Compounds :
    • A comparative analysis with similar compounds revealed that while many derivatives show promise as Bcl-2 inhibitors, this compound exhibited superior binding affinity and potency against Bcl-xL, indicating its unique position among isoxazole derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-N-phenylisoxazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 3-methylisoxazole-4-sulfonyl chloride and aniline derivatives. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (40–60°C), and stoichiometry. Catalytic bases like triethylamine improve yield by neutralizing HCl byproducts .
  • Validation : Monitor reaction progress via TLC or HPLC. Purification through column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 3.1 ppm for methyl) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., S–N bond length ~1.63 Å, similar to benzenesulfonamide derivatives) .
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S within ±0.3% theoretical) .

Q. How does this compound behave under varying pH and temperature conditions?

  • Stability Studies :

  • pH Stability : Test solubility and degradation in buffered solutions (pH 1–12). Sulfonamides typically degrade in strong acids/bases via hydrolysis of the sulfonamide bond .
  • Thermal Analysis : DSC/TGA reveals decomposition temperatures (>200°C) and phase transitions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • DFT Calculations : Use Gaussian or ORCA to model electron density (e.g., HOMO-LUMO gaps) and identify nucleophilic/electrophilic sites. Compare with experimental IR/Raman spectra for validation .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with biological targets (e.g., carbonic anhydrase). Optimize binding poses by adjusting substituents on the phenyl ring .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for sulfonamide derivatives?

  • Iterative Refinement : For conflicting NMR signals, employ 2D techniques (COSY, HSQC) to resolve overlapping peaks. In crystallography, use SHELXL for high-resolution refinement (R-factor <5%) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometry vs. X-ray results) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Functional Group Modulation :

  • Introduce electron-withdrawing groups (e.g., –NO2_2) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
  • Replace the methyl group with bulkier substituents (e.g., cyclohexyl) to study steric effects .
    • Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase inhibition assays) and correlate activity with computed descriptors (logP, polar surface area) .

Methodological Considerations

  • Data Interpretation : Address spectral contradictions by repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere) .
  • Ethical Practices : Validate anti-microbial or anti-cancer activity in triplicate, with positive/negative controls, to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.